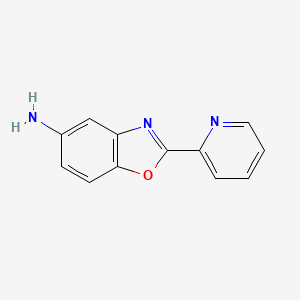

2-Pyridin-2-yl-benzooxazol-5-ylamine

Descripción general

Descripción

2-Pyridin-2-yl-benzooxazol-5-ylamine is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Pyridin-2-yl-benzooxazol-5-ylamine is an organic compound notable for its unique structural features, including a benzoxazole ring substituted with a pyridine group and an amine group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is C₁₂H₉N₃O, with a molecular weight of 211.22 g/mol. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its interactions with biological targets.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of both a pyridine and a benzoxazole moiety allows for diverse interactions with biological systems, enhancing its efficacy as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉N₃O |

| Molecular Weight | 211.22 g/mol |

| Chemical Structure | Chemical Structure |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of this compound have shown effectiveness against breast and lung cancer cell lines, suggesting its potential as a lead compound for developing anticancer drugs .

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on the MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that the compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM for MCF-7 and 20 µM for A549 cells.

Antimicrobial Activity

In addition to antitumor properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses broad-spectrum antibacterial properties, effective against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Table: Antimicrobial Activity Against Various Bacteria

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to its ability to act as a ligand in coordination complexes. This property enhances the stability and reactivity of metal ions involved in biological processes. Furthermore, studies indicate that the compound can bind to various enzymes and receptors, potentially modulating their activity .

Synthesis and Derivatives

Various synthetic routes have been developed for the preparation of this compound. These methods typically involve cyclization reactions between appropriate precursors containing both pyridine and benzoxazole functionalities.

Example Synthetic Route:

- Starting Materials: Pyridine derivatives and benzoxazole derivatives.

- Reagents: Use of catalysts such as palladium or nickel.

- Procedure: Reaction under nitrogen atmosphere followed by purification through chromatography.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Pyridin-2-yl-benzooxazol-5-ylamine has shown potential as a pharmacological agent in various studies:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties, particularly against specific cancer cell lines. Its structure allows it to interact with biological targets, inhibiting tumor growth and proliferation.

Materials Science

The compound is utilized in the development of advanced materials:

- Spin-Crossover Materials : Its unique electronic properties make it suitable for applications in data storage and sensors, where changes in spin states can be exploited for information processing.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand for metal-organic frameworks (MOFs):

- Catalytic Properties : The compound can form complexes with various metals, enhancing catalytic activity in chemical reactions, which is crucial for developing new synthetic pathways.

Case Studies

- Antiviral Activity : A study demonstrated the compound's broad-spectrum antiviral effects against RNA viruses, suggesting its potential as a therapeutic agent against viral infections.

- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of this compound revealed its effectiveness as an inhibitor of specific metabolic pathways, which could lead to new treatments for metabolic disorders.

Análisis De Reacciones Químicas

Urea and Carbamate Formation

The primary amine at position 5 undergoes nucleophilic reactions with carbonyl electrophiles to form ureas or carbamates. These modifications are critical for enhancing bioactivity in medicinal chemistry applications.

Example reaction :

Reaction of 5-aminobenzoxazole derivatives with 4-nitrophenyl [(pyridin-4-yl)methyl]carbamate in the presence of DIPEA yields urea-linked derivatives.

| Reactant | Conditions | Product Yield | Reference |

|---|---|---|---|

| 5-Aminobenzoxazole + carbamate | DIPEA, 1,4-dioxane, 50–80 °C | 25–85% | |

| 5-Aminobenzoxazole + triphosgene | DIPEA, CH₂Cl₂, then amine coupling | 10–85% |

This method enables the synthesis of analogs with improved pharmacokinetic properties, such as 12c (NAMPT activator) .

Acylation Reactions

The amine group reacts with acylating agents to form amides. For example, treatment with acetic anhydride or benzoyl chloride produces stable amide derivatives.

Key observation :

Electrophilic Substitution on the Benzoxazole Ring

The benzoxazole ring participates in electrophilic substitutions, influenced by the electron-donating/withdrawing effects of the pyridin-2-yl group.

Halogenation :

Halogens (e.g., Cl, Br) can be introduced at specific positions using reagents like NBS or SOCl₂. The pyridin-2-yl group directs substitution to the para position relative to itself.

Nitration :

Nitration occurs at the 4-position of the benzoxazole ring under mild HNO₃/H₂SO₄ conditions, yielding nitro derivatives for further reduction to amines .

Coordination Chemistry

The pyridin-2-yl nitrogen acts as a ligand for transition metals. Copper(II) complexes of this compound have been explored for catalytic applications.

Example :

Formation of Cu(II) complexes enhances stability in Ullmann-type coupling reactions .

Cross-Coupling Reactions

The compound can undergo palladium- or copper-catalyzed cross-coupling if halogenated.

General procedure :

-

Halogenation : Introduce Br/I at the 6-position using NBS or I₂.

-

Coupling : React with aryl boronic acids (Suzuki) or amines (Buchwald-Hartwig) under catalytic conditions .

| Halogenated Derivative | Coupling Partner | Catalyst | Yield |

|---|---|---|---|

| 6-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄ | 70–85% |

| 6-Iodo derivative | Imidazole | CuI/K₂CO₃ | 45–60% |

Cyclization Reactions

The amine group facilitates cyclization to form fused heterocycles.

Example :

Reaction with 2-bromoaryl aldehydes under copper catalysis forms imidazo[1,2-c]quinazolines via intramolecular C–N coupling .

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| 2-Pyridin-2-yl-benzooxazol-5-ylamine + 2-bromoaldehyde | CuI, K₂CO₃, DMF, 150 °C | Imidazo[1,2-c]quinazoline | 40–70% |

Solubility and Stability Modifications

Derivatization of the amine group impacts physicochemical properties:

| Derivative | log D | Solubility (pH 7.4) | Metabolic Stability |

|---|---|---|---|

| Urea analog (12c ) | 2.1 | 5 µM | High |

| Acetylated analog | 3.0 | 2 µM | Moderate |

Key Mechanistic Insights

Propiedades

IUPAC Name |

2-pyridin-2-yl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-8-4-5-11-10(7-8)15-12(16-11)9-3-1-2-6-14-9/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDNRGDGFKMSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346302 | |

| Record name | 2-Pyridin-2-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61431-37-6 | |

| Record name | 2-Pyridin-2-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.